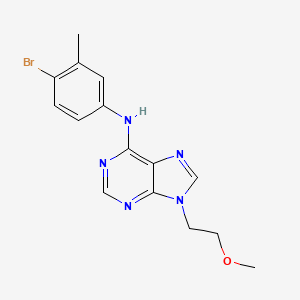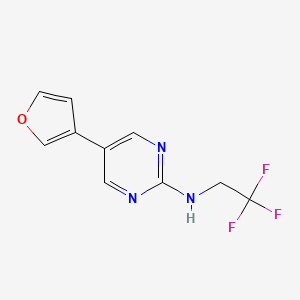![molecular formula C22H25N7O B6468465 4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile CAS No. 2640979-02-6](/img/structure/B6468465.png)
4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields. It features a combination of purine and benzonitrile moieties, which may confer distinct biochemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions : Synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. It often requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product. For instance, the integration of the purine ring system with the benzonitrile group may involve nucleophilic substitution or palladium-catalyzed coupling reactions. Industrial Production Methods : Industrial synthesis might scale up these lab procedures, optimizing for yield and cost-effectiveness. Techniques such as continuous flow synthesis or the use of more efficient catalysts might be employed to produce the compound at larger scales.
Chemical Reactions Analysis
Types of Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The nitrile group, in particular, might be reactive toward nucleophiles, while the methoxyethyl group could participate in eliminations. Common Reagents and Conditions : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and bases or acids for substitution reactions. Conditions vary widely depending on the specific transformation, but typically involve controlled temperatures and inert atmospheres. Major Products : Reactions involving this compound can lead to a variety of products, depending on the reagents and conditions. For example, oxidation might convert a methoxy group to a carbonyl group, while nucleophilic attack on the nitrile could yield amides or amines.
Scientific Research Applications
Chemistry : In chemistry, the compound can be used as a building block for more complex molecules, potentially serving as a precursor in the synthesis of pharmaceuticals or biologically active compounds. Biology : The structural motifs within the compound might mimic those found in naturally occurring biomolecules, making it a candidate for studying biochemical pathways or serving as a ligand in receptor binding studies. Medicine : In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly if they exhibit bioactivity related to the purine or benzonitrile groups. Industry : In industrial contexts, the compound might be used in the production of specialized materials or as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of 4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile would depend largely on its interaction with biological targets. The purine moiety suggests potential activity in nucleotide or receptor-related pathways, possibly acting as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets would require empirical study to elucidate fully.
Comparison with Similar Compounds
Comparison with Other Compounds : This compound can be compared to other molecules with similar structural features, such as those containing purine or benzonitrile groups. What sets it apart is its unique combination of these functional groups, which could confer distinctive properties in terms of binding affinity, reactivity, and biological activity. List of Similar Compounds :
4-{2-[(2-Hydroxyethyl)amino]-4-methylphenyl}benzonitrile
9-(2-Methoxyethyl)-9H-purin-6-amine
Octahydro-1H-pyrrolo[3,4-c]pyrrole-2-carbaldehyde
Properties
IUPAC Name |
4-[[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-30-7-6-28-15-26-20-21(28)24-14-25-22(20)29-12-18-10-27(11-19(18)13-29)9-17-4-2-16(8-23)3-5-17/h2-5,14-15,18-19H,6-7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWJWWBPIIGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)CC5=CC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468384.png)
![4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6468388.png)
![9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468392.png)
![4-(2-fluorophenoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B6468394.png)

![1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one](/img/structure/B6468418.png)

![6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468446.png)
![1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468449.png)
![4'-methyl-5'-oxo-N-(prop-2-en-1-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide](/img/structure/B6468451.png)
![6-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6468454.png)
![N-[4-methoxy-3-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide](/img/structure/B6468460.png)
![5-fluoro-6-methyl-2-[5-(quinoxaline-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468469.png)
![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468477.png)
